molecular formula C13H26N2O4S B2706901 tert-Butyl 1-(isopropylsulfonyl)piperidin-4-ylcarbamate CAS No. 483366-18-3

tert-Butyl 1-(isopropylsulfonyl)piperidin-4-ylcarbamate

Cat. No.: B2706901
CAS No.: 483366-18-3
M. Wt: 306.42
InChI Key: MCQAPBOPHJRXTJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl 1-(isopropylsulfonyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with isopropylsulfonyl chloride and tert-butyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 1-(isopropylsulfonyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the isopropylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 1-(isopropylsulfonyl)piperidin-4-ylcarbamate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in catalytic reactions.

    Biology: This compound is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(isopropylsulfonyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 1-(isopropylsulfonyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:

  • tert-Butyl 1-(methylsulfonyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(ethylsulfonyl)piperidin-4-ylcarbamate

These compounds share similar structural features but differ in the nature of the sulfonyl group. The uniqueness of this compound lies in its specific isopropylsulfonyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl N-(1-propan-2-ylsulfonylpiperidin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4S/c1-10(2)20(17,18)15-8-6-11(7-9-15)14-12(16)19-13(3,4)5/h10-11H,6-9H2,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQAPBOPHJRXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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